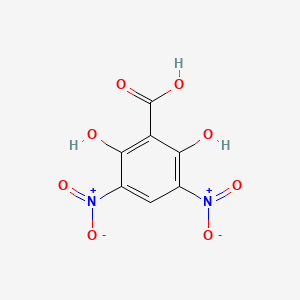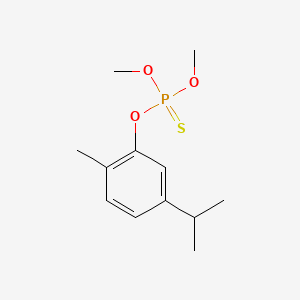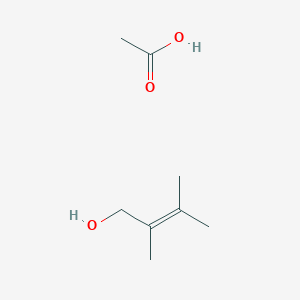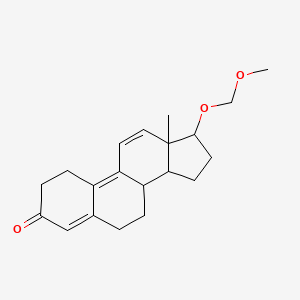
Dihydroxy(oxo)(sulfodisulfanyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroxy(oxo)(sulfodisulfanyl)-lambda~5~-phosphane is a unique organophosphorus compound characterized by the presence of hydroxyl, oxo, and sulfodisulfanyl groups attached to a lambda5-phosphane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dihydroxy(oxo)(sulfodisulfanyl)-lambda~5~-phosphane typically involves the reaction of a phosphorus-containing precursor with sulfur and oxygen sources under controlled conditions. One common method involves the use of phosphorus pentachloride (PCl5) as the starting material, which reacts with sulfur dioxide (SO2) and water (H2O) to form the desired compound. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Dihydroxy(oxo)(sulfodisulfanyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Higher oxidation state derivatives
Reduction: Lower oxidation state derivatives
Substitution: Substituted phosphane derivatives
Applications De Recherche Scientifique
Dihydroxy(oxo)(sulfodisulfanyl)-lambda~5~-phosphane has a wide range of scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe to study phosphorus and sulfur metabolism in biological systems.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Dihydroxy(oxo)(sulfodisulfanyl)-lambda~5~-phosphane involves its interaction with molecular targets through its reactive functional groups. The hydroxyl and oxo groups can form hydrogen bonds and coordinate with metal ions, while the sulfodisulfanyl group can undergo redox reactions. These interactions enable the compound to modulate various biochemical pathways, including enzyme activity and cellular signaling.
Comparaison Avec Des Composés Similaires
Dihydroxy(oxo)molybdenum(6+): Similar in having oxo and hydroxyl groups but differs in the central metal atom.
Phenolic Compounds: Share hydroxyl groups but differ in the core structure and overall reactivity.
Uniqueness: Dihydroxy(oxo)(sulfodisulfanyl)-lambda~5~-phosphane is unique due to the presence of the sulfodisulfanyl group, which imparts distinct redox properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where redox activity and sulfur chemistry are crucial.
Propriétés
Numéro CAS |
23601-68-5 |
|---|---|
Formule moléculaire |
H3O6PS3 |
Poids moléculaire |
226.2 g/mol |
InChI |
InChI=1S/H3O6PS3/c1-7(2,3)8-9-10(4,5)6/h(H2,1,2,3)(H,4,5,6) |
Clé InChI |
YZFBPLWEMDQYMU-UHFFFAOYSA-N |
SMILES canonique |
OP(=O)(O)SSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate](/img/structure/B14708560.png)
![2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate](/img/structure/B14708565.png)


![Hexanamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B14708581.png)








